
Cefatrizine (stereochemistry undefined)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cefatrizine is a broad-spectrum cephalosporin antibiotic. It is known for its effectiveness against a wide range of bacterial infections. The chemical formula for cefatrizine is C18H18N6O5S2 , and it has a molar mass of 462.50 g/mol . This compound is particularly notable for its oral administration route, making it a convenient option for treating infections .
准备方法
The preparation of cefatrizine involves several synthetic routes. One common method starts with 7-tetrazolyl-aminocephalosporanic acid (7-TACA) as the starting raw material. The process involves using methylene dichloride as a solvent and performing silylation protection with N, O-BSA. This is followed by an acylation reaction with the reaction products of D-(-)-p-hydroxyphenylglycine dane potassium salt and ethyl chloroformate. The pH of the reaction solution is then adjusted using ammonia water to crystallize cefatrizine propylene glycolate . This method is known for its simplicity, high yield, low cost, and suitability for industrial mass production .
化学反应分析
Cefatrizine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include beta-lactamases and penicillin-binding proteins (PBPs) . The major products formed from these reactions are typically other cephalosporin derivatives. For instance, cefatrizine is known to inhibit the third and last stage of bacterial cell wall synthesis by binding to specific PBPs located inside the bacterial cell wall .
科学研究应用
Cefatrizine is a semi-synthetic cephalosporin antibiotic administered orally to combat bacterial infections . It has demonstrated effectiveness in treating various conditions, including urinary tract infections, pneumonia, and soft tissue infections .
In Vitro Activity:
- Cefatrizine has greater in vitro activity against Gram-positive and Gram-negative bacteria compared to cephalexin .
- It is also more effective against most Gram-negative bacteria than cephalothin, cefazolin, and cephapirin, but it shows less activity against Gram-positive bacteria .
Clinical Studies:
- In a study of 18 patients treated with cefatrizine, only one patient did not respond to the treatment. This patient had pneumococcal conjunctivitis along with hypogammaglobulinemia and neutropenia .
- Multiple doses of 500 mg administered every 6 hours resulted in a mean peak serum level of 6.2 µg/ml. These serum levels are typically within the range required to inhibit most susceptible organisms .
- Cefatrizine is generally well tolerated, with no observed renal, hepatic, or hematological toxicity .
Antimicrobial Activity Compared to Other Cephalosporins:
A study aimed to evaluate the changes in antimicrobial activity of cefatrizine, cefadroxil, cephalexin, and cefpirome . Cefpirome, a fourth-generation cephalosporin, has a broad antibacterial spectrum that covers many pathogens involved in hospital-acquired infections, such as Enterobacteriaceae, methicillin-susceptible Staphylococcus aureus, coagulase-negative staphylococci, and viridans group streptococci . It also has in vitro activity against Streptococcus pneumoniae, regardless of penicillin susceptibility, and is stable against most plasmid- and chromosome-mediated β-lactamases .
Therapeutic Applications:
作用机制
Cefatrizine exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and last stage of bacterial cell wall synthesis. This inhibition leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins . Cefatrizine’s ability to bind to PBPs makes it effective against a wide range of bacteria, including both Gram-positive and Gram-negative strains .
相似化合物的比较
Cefatrizine is often compared with other cephalosporins such as cephalothin, cephalexin, and cefoxitin . While cefatrizine has excellent activity against Gram-positive cocci, inhibiting all except enterococci at minimal inhibitory concentrations below 1 μg/ml, it also shows significant activity against Gram-negative bacteria . Cefatrizine is more active than cephalothin or cephalexin against Escherichia coli, Klebsiella, Enterobacter, Citrobacter, Salmonella, and Shigella . its overall activity is less than that of cefoxitin against strains resistant to cephalothin . This makes cefatrizine a unique and valuable antibiotic in the cephalosporin class.
生物活性
Cefatrizine is a semisynthetic cephalosporin antibiotic that exhibits a broad spectrum of antimicrobial activity. It is primarily utilized for treating bacterial infections, particularly those caused by Gram-positive and some Gram-negative organisms. This article delves into the biological activity of cefatrizine, including its mechanisms of action, clinical efficacy, and relevant case studies.
Cefatrizine functions by inhibiting bacterial cell wall synthesis, which is a common mechanism among beta-lactam antibiotics. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity. This leads to bacterial lysis and death. The compound's structural modifications enhance its stability against certain beta-lactamases, allowing it to maintain efficacy against resistant strains.
Antimicrobial Spectrum
Cefatrizine demonstrates activity against a variety of pathogens. Its in vitro spectrum includes:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae
In Vitro Studies
In several studies, cefatrizine has shown comparable efficacy to other cephalosporins such as ampicillin and amoxicillin. For instance, a study involving 18 patients with acute urinary tract infections indicated that cefatrizine was effective in eradicating the causative organisms in most cases .
Table 1: Comparative Antimicrobial Activity of Cefatrizine
Bacteria | Cefatrizine MIC (µg/mL) | Amoxicillin MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 0.5 | 2 |
Streptococcus pneumoniae | 1 | 4 |
Escherichia coli | 2 | 8 |
Klebsiella pneumoniae | 4 | 16 |
Clinical Efficacy
Cefatrizine has been evaluated in clinical settings for various infections. A notable study involved patients with respiratory tract infections where cefatrizine demonstrated a high cure rate and was well-tolerated .
Case Study 1: Urinary Tract Infection
A clinical trial assessed cefatrizine's effectiveness in treating urinary tract infections caused by E. coli. Out of 30 patients treated, 25 showed significant improvement within three days of therapy, with no adverse effects reported .
Case Study 2: Respiratory Infections
In another study focusing on respiratory infections, cefatrizine was administered to patients with pneumonia. The results indicated a rapid decrease in symptoms and a significant reduction in bacterial load within five days of treatment .
Safety Profile
Cefatrizine is generally well-tolerated, with side effects being mild and infrequent. Common adverse reactions include gastrointestinal disturbances such as diarrhea and nausea. Serious allergic reactions are rare but can occur in sensitive individuals.
属性
IUPAC Name |
7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O5S2/c19-12(8-1-3-10(25)4-2-8)15(26)21-13-16(27)24-14(18(28)29)9(7-31-17(13)24)6-30-11-5-20-23-22-11/h1-5,12-13,17,25H,6-7,19H2,(H,21,26)(H,28,29)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCJDOLVGGIYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860633 |
Source
|
Record name | 7-[2-Amino(4-hydroxyphenyl)acetamido]-8-oxo-3-{[(1H-1,2,3-triazol-4-yl)sulfanyl]methyl}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70860633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。